molecular formula C15H12N2O4 B11556658 2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B11556658
M. Wt: 284.27 g/mol
InChI Key: DVICJWMBBNFJRE-UHFFFAOYSA-N
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Description

2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that features a unique structure combining furan and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methylfurfural with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(5-methylfuran-2-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-4,5,7,8-tetrahydropyrano[4,3-b]pyran-3-carbonitrile
  • 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile

Uniqueness

What sets 2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C15H12N2O4/c1-7-3-4-10(19-7)12-9(6-16)14(17)21-11-5-8(2)20-15(18)13(11)12/h3-5,12H,17H2,1-2H3

InChI Key

DVICJWMBBNFJRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N

solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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